molecular formula C13H20F3NO4 B7541308 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid

1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid

Cat. No. B7541308
M. Wt: 311.30 g/mol
InChI Key: BMDNWVFUCJDLFY-UHFFFAOYSA-N
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Description

1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid, commonly known as TPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TPAC is a cyclic amino acid derivative that is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA). In

Mechanism of Action

TPAC acts as a 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid receptor agonist, binding to the 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid receptor and enhancing the inhibitory effects of 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid on neuronal activity. This results in a decrease in neuronal excitability, leading to anxiolytic and anticonvulsant effects. TPAC also inhibits the release of glutamate, a neurotransmitter involved in pain signaling, leading to potential analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that TPAC has anxiolytic, anticonvulsant, and potential analgesic effects. TPAC has been shown to increase the activity of the 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid receptor, leading to a decrease in neuronal excitability. TPAC also inhibits the release of glutamate, a neurotransmitter involved in pain signaling, leading to potential analgesic effects.

Advantages and Limitations for Lab Experiments

TPAC has advantages in lab experiments due to its potential therapeutic applications and its ability to act as a 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid receptor agonist. However, TPAC has limitations in lab experiments due to its potential toxicity and lack of specificity for the 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid receptor.

Future Directions

Future research on TPAC should focus on its potential therapeutic applications in various neurological and psychiatric disorders. Studies should also explore the potential toxicity and specificity of TPAC for the 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid receptor. Additionally, further research should investigate the potential analgesic effects of TPAC and its mechanism of action in pain signaling. Overall, TPAC has significant potential as a therapeutic agent, and further research is needed to fully understand its potential applications.

Synthesis Methods

TPAC can be synthesized through a multistep process involving the reaction of 1,4-cycloheptadiene with trifluoroethanol, followed by the reaction with N-(tert-butoxycarbonyl)-3-aminopropanoic acid. The resulting product is then subjected to a series of chemical reactions to yield TPAC.

Scientific Research Applications

TPAC has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that TPAC acts as a 1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid receptor agonist and has anxiolytic and anticonvulsant effects. TPAC has also been shown to have potential as a treatment for neuropathic pain, as it inhibits the release of glutamate, a neurotransmitter involved in pain signaling.

properties

IUPAC Name

1-[3-(2,2,2-trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20F3NO4/c14-13(15,16)9-21-8-5-10(18)17-12(11(19)20)6-3-1-2-4-7-12/h1-9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDNWVFUCJDLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)O)NC(=O)CCOCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2,2,2-Trifluoroethoxy)propanoylamino]cycloheptane-1-carboxylic acid

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